4-(Pentyloxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

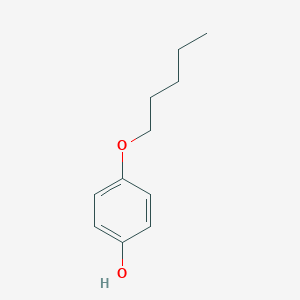

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLFHZLOKITRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066443 | |

| Record name | Phenol, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-53-8 | |

| Record name | 4-(Pentyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentyloxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PENTYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHM852UB1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pentyloxy)phenol

Abstract: This technical guide provides a comprehensive overview of 4-(Pentyloxy)phenol, a key organic intermediate. The document details its chemical identity, physicochemical properties, spectroscopic profile, and a validated synthesis protocol. Furthermore, it explores its primary applications, particularly as a precursor in the synthesis of advanced materials like liquid crystals, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as p-n-Pentyloxyphenol, is an aromatic organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydroxyl proton at the para position is substituted with a pentyl ether group. This combination of a rigid aromatic core and a flexible alkyl chain is fundamental to its utility in materials science.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 18979-53-8 [1][2][3].

Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 18979-53-8 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1][5] |

| InChIKey | JCLFHZLOKITRCE-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCCCCOC1=CC=C(O)C=C1 | [2][6] |

Physicochemical Data

The physical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 46-49 °C | [5] |

| Boiling Point | ~273 °C (rough estimate) | [7] |

| Solubility | Soluble in methanol, ethanol, ether, and chlorinated solvents. Insoluble in water. | General chemical principles |

| Purity | Typically ≥98% | [8] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.

Causality and Experimental Rationale

The chosen substrate is hydroquinone (benzene-1,4-diol), which provides the phenol backbone. 1-Bromopentane serves as the source of the pentyl chain. A key challenge in this synthesis is achieving mono-alkylation over di-alkylation. By using a stoichiometric equivalent or a slight excess of hydroquinone relative to the base and alkyl halide, the formation of the di-substituted product, 1,4-bis(pentyloxy)benzene, is minimized. The base, typically a strong one like sodium hydroxide or potassium carbonate, is essential for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The reaction is typically run in a polar aprotic solvent like DMF or acetone to facilitate the Sₙ2 mechanism.

Step-by-Step Laboratory Protocol

Materials:

-

Hydroquinone (1.0 eq)

-

1-Bromopentane (1.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetone.

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromopentane (1.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.7-6.9 ppm range), a triplet for the methylene group attached to the ether oxygen (~3.9 ppm), a broad singlet for the phenolic hydroxyl group, and signals for the remaining alkyl chain protons.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band for the O-H stretch of the phenol group (around 3300-3400 cm⁻¹) and C-O stretching bands for the ether and phenol (around 1200-1250 cm⁻¹)[9].

Applications in Materials Science and Organic Synthesis

The primary application of this compound is as a synthon or precursor, particularly in the field of materials science.[10]

Liquid Crystal Synthesis

The molecular structure of this compound, with its rigid aromatic head and flexible nonpolar tail, makes it an ideal building block for thermotropic liquid crystals.[10] The terminal hydroxyl group is a convenient reactive site for esterification or etherification, allowing chemists to attach other mesogenic (liquid crystal-forming) units.[10] This modular approach enables the fine-tuning of properties like:

-

Mesophase Range: The temperature range over which the material exhibits liquid crystalline properties.

-

Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the director, a crucial parameter for electro-optical devices like displays.[10]

-

Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the director.

While this compound itself is not a liquid crystal, it is a key component in creating more complex molecules that are.[10] For example, it can be reacted to form Schiff bases or esters that exhibit nematic and smectic phases, which are fundamental to LCD technology.[11][12]

Polymer Science

This compound and its derivatives are used to create polymers with specialized properties. For instance, it can be incorporated into polystyrene side chains to create films that can induce vertical alignment in liquid crystal cells, a critical feature for certain display modes.[13]

Pharmaceutical and Agrochemical Intermediate

The phenol ether moiety is present in various biologically active molecules. As such, this compound can serve as an intermediate in the multi-step synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling is essential when working with this compound. The following information is derived from GHS classifications and standard safety data sheets.

GHS Hazard Classification

| Hazard | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Exposure Prevention: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound, identified by CAS number 18979-53-8, is a valuable and versatile organic compound. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The unique molecular architecture of this compound makes it a pivotal precursor in the rational design of advanced materials, most notably liquid crystals for display technologies and functional polymers. Adherence to established safety protocols is necessary to ensure its safe handling in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 18979-53-8 [matrix-fine-chemicals.com]

- 3. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 4. This compound | 18979-53-8 [sigmaaldrich.com]

- 5. 4-Pentyloxyphenol | 18979-53-8 [amp.chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. echemi.com [echemi.com]

- 8. This compound – porphyrin-systems [porphyrin-systems.com]

- 9. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]

- 13. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 4-(Pentyloxy)phenol: Properties, Synthesis, and Applications

Introduction

This compound, also known as p-n-pentyloxyphenol, is an organic compound belonging to the alkoxyphenol family. Structurally, it consists of a phenol ring where the hydroxyl group is para to a pentyloxy (—O—(CH₂)₄CH₃) substituent. This bifunctional nature—possessing both a nucleophilic and weakly acidic phenolic hydroxyl group and a hydrophobic alkyl ether chain—makes it a versatile intermediate in organic synthesis. Its utility spans from the development of novel pharmaceutical agents to the engineering of advanced materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Computed Properties

This compound is typically a white to beige powder at room temperature.[1] The presence of both a polar phenolic group capable of hydrogen bonding and a nonpolar five-carbon alkyl chain governs its solubility, rendering it soluble in many organic solvents but sparingly soluble in water.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [2][3][4] |

| Molecular Weight | 180.24 g/mol | [2][5] |

| CAS Number | 18979-53-8 | [2][4] |

| Appearance | White to beige powder | [1] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point | 273.08 °C (rough estimate) | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1][5] |

| XLogP3 | 3.5 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

| Rotatable Bond Count | 5 | [1][5] |

Synthesis and Reactivity

Williamson Ether Synthesis: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[6] This robust Sₙ2 reaction is favored for its high yields and operational simplicity. The causality of this choice rests on the enhanced nucleophilicity of the phenoxide ion compared to the neutral phenol.

Mechanism: The synthesis proceeds in two fundamental steps:

-

Deprotonation: A suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of hydroquinone (1,4-dihydroxybenzene) to form a sodium or potassium phenoxide intermediate.[7][8] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[7]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion acts as a potent nucleophile, attacking the primary carbon of an alkyl halide (e.g., 1-bromopentane). This backside attack displaces the halide leaving group in a concerted mechanism, forming the ether linkage.[6][9] Primary alkyl halides are critical for this step, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[6][9]

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq) and a suitable solvent such as absolute ethanol or DMF.

-

Deprotonation: Add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the flask. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.

-

Alkylation: Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with diethyl ether.

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form other ethers or esters. It also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The electron-donating nature of both the hydroxyl and pentyloxy groups strongly activates the ring, directing incoming electrophiles to the ortho positions (relative to the -OH group).

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Caption: Standard Analytical Workflow.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[10]

-

A broad absorption band is expected in the range of 3200–3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded phenolic group.[11][12]

-

Aromatic C-H stretching vibrations appear between 3000–3100 cm⁻¹.[11]

-

Aliphatic C-H stretching from the pentyl group will be observed just below 3000 cm⁻¹.

-

A strong C–O stretching vibration for the aryl ether is typically found around 1200-1250 cm⁻¹, while the phenolic C-O stretch is also prominent.[11]

-

Aromatic C=C stretching absorptions are visible in the 1500–1600 cm⁻¹ region.[11]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is invaluable for confirming the precise molecular structure. Based on analogous structures, the following proton signals are predicted:

-

Aromatic Protons (6.7-7.0 ppm): The four protons on the benzene ring will appear as a set of doublets (an AA'BB' system) due to the para-substitution pattern.

-

Phenolic Proton (4.5-5.5 ppm): A broad singlet corresponding to the -OH proton, which is exchangeable with D₂O.[13]

-

Methylene Protons adjacent to Ether Oxygen (~3.9 ppm): A triplet for the -O-CH₂- group.

-

Pentyl Chain Protons (0.9-1.8 ppm): A series of multiplets for the remaining methylene groups and a terminal triplet for the methyl (-CH₃) group.[14]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

Chromatographic Methods

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are the methods of choice for assessing the purity of this compound.[15][16] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective for separating the product from nonpolar impurities and starting materials.

Applications in Research and Development

Phenolic compounds are foundational in drug discovery due to their antioxidant, anti-inflammatory, and antimicrobial properties.[17] this compound serves as a key building block for more complex molecules where modulation of lipophilicity is desired.

-

Drug Development: The phenolic hydroxyl group can be used as a handle for prodrug design, improving pharmacokinetic properties like bioavailability.[18] The pentyloxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Material Science: The rigid aromatic core combined with a flexible alkyl chain gives this compound a rod-like molecular shape, a common motif in the design of liquid crystals and specialty polymers.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as causing skin irritation (H315) and may cause serious eye and respiratory irritation.[1][19][20]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21][22] All handling should be performed in a well-ventilated area or a chemical fume hood.[22]

-

Handling: Avoid creating dust.[22] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[21] Do not eat, drink, or smoke in the work area.[23]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated (0-10°C).[1][19]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

-

Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[21]

-

Ingestion: Rinse mouth and call a physician or poison control center immediately.[21]

-

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthesis route. Its bifunctional character makes it a versatile platform for creating diverse molecular architectures for pharmaceutical and material science applications. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. echemi.com [echemi.com]

- 2. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound | CAS 18979-53-8 [matrix-fine-chemicals.com]

- 5. p-Pentyloxyphenol | C11H16O2 | CID 29353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-Pentylphenol(14938-35-3) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 18. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound – porphyrin-systems [porphyrin-systems.com]

- 20. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(Pentyloxy)phenol: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(pentyloxy)phenol, a significant chemical intermediate in the fields of materials science and pharmaceutical development. We will delve into its molecular structure, detailed synthesis protocols, spectroscopic characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Scientific Significance of this compound

This compound, an aromatic ether, is a derivative of hydroquinone where one of the hydroxyl groups is substituted with a pentyloxy group. This structural modification, seemingly simple, imparts a unique combination of properties that make it a valuable building block in organic synthesis. The presence of a reactive phenolic hydroxyl group, a lipophilic pentyl chain, and a stable aromatic core allows for its versatile application in creating more complex molecules with tailored functionalities.

Its primary utility lies in its role as a precursor to liquid crystals and as an intermediate in the synthesis of pharmaceutically active compounds. The length of the alkoxy chain is a critical determinant of the mesomorphic properties of the resulting liquid crystals, influencing their phase transitions and, consequently, their suitability for various electro-optical applications. In the realm of drug development, the 4-(pentyloxy)phenyl moiety can be incorporated into larger molecules to modulate their lipophilicity, thereby affecting their pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a phenol ring substituted at the para position with a pentyloxy group (-OC5H11). This structure gives rise to a specific set of physicochemical properties that are crucial for its reactivity and applications.

Caption: 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 18979-53-8 | [2][3] |

| Molecular Formula | C11H16O2 | [2][3] |

| Molecular Weight | 180.24 g/mol | [1] |

| Appearance | White to beige powder | |

| Melting Point | 56-57 °C | |

| Boiling Point | 273.08 °C (rough estimate) | |

| logP (Octanol/Water) | 3.5 (Computed) | [1] |

| pKa | ~10 (Estimated based on phenol) | [4][5] |

| Solubility | Sparingly soluble in water; soluble in most organic solvents like ethanol, methanol, acetone, and diethyl ether. | [6] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using 1-bromopentane. The causality behind this choice lies in the high reactivity of the primary alkyl halide and the ability to control the reaction conditions to favor mono-substitution.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar 4-alkoxyphenols.[7][8][9][10][11]

Materials:

-

Hydroquinone (1.0 eq)

-

1-Bromopentane (0.9 eq)

-

Potassium carbonate (K2CO3), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromopentane (0.9 eq) dropwise to the suspension at room temperature. Using a slight excess of hydroquinone helps to minimize the formation of the di-alkylated byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, assigned spectrum for this compound is not readily found, a predicted spectrum can be reliably interpreted based on the analysis of homologous compounds and established principles of NMR spectroscopy.[12][13][14][15][16]

¹H NMR (Predicted):

-

Aromatic Protons (6.7-6.9 ppm): The four protons on the benzene ring will appear as two doublets (an AA'BB' system) due to the symmetry of the para-substituted ring.

-

Phenolic Proton (4.5-5.5 ppm): A broad singlet corresponding to the hydroxyl proton. This peak's chemical shift is concentration-dependent and it will exchange with D2O.

-

-O-CH2- Protons (3.9-4.0 ppm): A triplet corresponding to the two protons of the methylene group directly attached to the phenolic oxygen.

-

Alkyl Chain Protons (0.9-1.8 ppm): A series of multiplets for the remaining methylene groups of the pentyl chain and a triplet for the terminal methyl group.

¹³C NMR (Predicted):

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, followed by the carbon attached to the pentyloxy group (C-OR). The other two signals will correspond to the remaining four aromatic carbons.

-

-O-CH2- Carbon (~68 ppm): The carbon of the methylene group attached to the phenolic oxygen.

-

Alkyl Chain Carbons: Four additional signals are expected for the remaining carbons of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is available from the NIST WebBook.[3]

-

O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption due to the hydrogen-bonded hydroxyl group.[17]

-

C-H Stretch (aromatic, ~3030-3100 cm⁻¹): Absorptions corresponding to the C-H bonds of the benzene ring.

-

C-H Stretch (aliphatic, ~2850-2960 cm⁻¹): Absorptions from the C-H bonds of the pentyl group.

-

C=C Stretch (aromatic, ~1500-1600 cm⁻¹): Characteristic absorptions of the benzene ring.

-

C-O Stretch (ether, ~1230 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage.

-

C-O Stretch (phenol, ~1175 cm⁻¹): Absorption from the phenolic C-O bond.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound, also available from the NIST WebBook, provides information about its molecular weight and fragmentation pattern.[18]

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Expect to see fragmentation corresponding to the loss of the pentyl chain and other characteristic cleavages of the ether linkage and the aromatic ring.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable synthon in both pharmaceutical and materials science research.

Intermediate in Pharmaceutical Synthesis

The 4-alkoxyphenol motif is present in a number of biologically active molecules. The lipophilic alkoxy chain can enhance membrane permeability and influence the binding of a drug to its target. While specific blockbuster drugs containing the this compound moiety are not prevalent, its structural analogs are found in various therapeutic candidates. For instance, compounds with a 4-(pentyloxy)phenyl group have been investigated for their potential as GPR88 agonists and in the development of tyrosinase inhibitors.[12][14] The phenolic hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[19]

References

- 1. p-Pentyloxyphenol | C11H16O2 | CID 29353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 18979-53-8 [matrix-fine-chemicals.com]

- 3. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. (pentyloxy)benzene (CAS 2050-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. jk-sci.com [jk-sci.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. digibuo.uniovi.es [digibuo.uniovi.es]

- 14. researchgate.net [researchgate.net]

- 15. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-(Pentyloxy)phenol

Abstract

This technical guide provides a comprehensive exploration of the synthesis of this compound, a valuable intermediate in the fields of liquid crystals, pharmaceuticals, and organic materials.[1][2] The primary focus is on the Williamson ether synthesis, a robust and highly adaptable method for preparing ethers.[1] This document details the underlying chemical principles, explains the causality behind experimental choices, and provides a self-validating, step-by-step protocol for laboratory execution. Furthermore, alternative synthetic strategies are discussed to offer a broader perspective for process optimization and development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis and purification of this key chemical building block.

Introduction and Significance

This compound (CAS No: 18979-53-8) is an aromatic organic compound characterized by a phenol group and a pentyloxy substituent attached to the benzene ring.[3][4][5] Its molecular formula is C₁₁H₁₆O₂ and it has a molecular weight of 180.24 g/mol .[3][5][6] The amphiphilic nature of the molecule, stemming from its hydrophilic phenolic head and a lipophilic five-carbon tail, makes it a crucial precursor in various advanced applications. In drug development, phenolic ethers are a common motif, and this compound serves as a foundational structure for building more complex, biologically active molecules.[2] Its utility also extends to the synthesis of liquid crystals and specialized surfactants.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, proceeding via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] The strategic value of this pathway lies in its high efficiency, the use of readily available starting materials, and the predictability of its outcome when reaction parameters are carefully controlled.

Reaction Principle and Mechanistic Insight

The synthesis involves two primary steps:

-

Deprotonation : A base is used to deprotonate one of the hydroxyl groups of hydroquinone (1,4-benzenediol). This creates a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack : The resulting phenoxide ion attacks the electrophilic carbon atom of an alkyl halide (1-bromopentane), displacing the halide ion and forming the desired ether linkage.[1]

A critical challenge in this synthesis is achieving selective mono-alkylation. Hydroquinone possesses two acidic phenolic protons, and without careful control, the reaction can proceed to form the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene.

To favor the mono-alkylated product, the following strategies are essential:

-

Stoichiometric Control : A molar excess of hydroquinone relative to the alkyl halide is used.[1] This increases the statistical probability that the alkyl halide will react with an un-alkylated hydroquinone molecule rather than the already-formed this compound.

-

Choice of Base : A moderately weak base, such as potassium carbonate (K₂CO₃), is preferred. It is strong enough to deprotonate the first hydroxyl group but not so strong as to significantly deprotonate the second, less acidic hydroxyl group of the mono-alkylated product.

-

Solvent Selection : Polar aprotic solvents like 2-butanone or anhydrous ethanol are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[1][7][8]

Caption: Logical flow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |

| Hydroquinone | 123-31-9 | 110.11 | ≥99% |

| 1-Bromopentane | 110-53-2 | 151.04 | ≥98% |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% |

| 2-Butanone (MEK) or Anhydrous Ethanol | 78-93-3 | 72.11 | ≥99.5% |

| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade |

| Sodium Hydroxide (10% aq. solution) | 1310-73-2 | 40.00 | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (e.g., 22.0 g, 0.2 mol) and anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol).

-

Solvent Addition : Add 250 mL of 2-butanone to the flask.[8] Begin vigorous stirring to create a suspension.

-

Addition of Alkylating Agent : Slowly add 1-bromopentane (e.g., 15.1 g, 0.1 mol) to the suspension dropwise over 20-30 minutes at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 80°C) and maintain this temperature with stirring for 18-24 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of 1-bromopentane and the appearance of the product spot.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Buchner funnel and wash the filter cake with a small amount of 2-butanone.

-

Concentration : Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude oily residue.

-

Extraction and Purification :

-

Dissolve the residue in approximately 200 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution (3 x 75 mL) to extract unreacted hydroquinone.

-

Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

-

-

Final Purification : The crude this compound can be purified by recrystallization from a hexanes/ethyl acetate solvent system to obtain a white to beige crystalline powder.[6][9] Purity should be assessed by melting point and spectroscopic methods.

Key Parameters and Expected Yield

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Hydroquinone:1-Bromopentane) | 2 : 1 | Minimizes di-alkylation byproduct formation.[1] |

| Base (K₂CO₃) Molar Equivalent | 1.5 (relative to 1-Bromopentane) | Sufficient to deprotonate hydroquinone without being overly harsh. |

| Solvent | Anhydrous 2-Butanone or Ethanol | Good solvent for S(_N)2 reactions, facilitates reaction.[8] |

| Reaction Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 18 - 24 hours | Allows the reaction to proceed to completion. |

| Typical Isolated Yield | 70 - 85% | Varies based on scale and purification efficiency.[1] |

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common approach, other methods exist and may be suitable for specific applications or process development considerations.

-

Acid-Catalyzed Etherification : This method involves the direct reaction of hydroquinone with pentanol under acidic conditions (e.g., H₂SO₄ or NaNO₂/H₂SO₄).[10][11] While potentially atom-economical, this route often requires higher temperatures and can suffer from lower selectivity, leading to the formation of both di-ethers and other byproducts.[10] The proposed mechanism involves the in-situ generation of a semi-quinone intermediate which is then attacked by the alcohol.[11]

-

Electrochemical Synthesis : Modern electrochemical methods have been developed for the synthesis of alkoxy-substituted phenols.[12] These techniques involve the electrochemical oxidation of hydroquinone in an alcohol medium. Good yields and high selectivity for the mono-alkyl ether can be achieved, offering a potentially greener alternative by avoiding traditional reagents.[12]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis, leveraging hydroquinone and 1-bromopentane as key starting materials. The success of this method hinges on the careful control of stoichiometry to ensure selective mono-alkylation. The detailed protocol provided in this guide offers a validated pathway for producing high-purity material suitable for research and development in the pharmaceutical and materials science industries. Alternative methods, such as acid-catalyzed and electrochemical syntheses, present viable routes that may offer advantages under specific industrial or environmental constraints.

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 4. Phenol, 4-(pentyloxy)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(Pentyloxy)phenol

Introduction

4-(Pentyloxy)phenol is a chemical compound of significant interest within the realms of organic synthesis, materials science, and drug discovery. As an ether derivative of hydroquinone, its molecular architecture, featuring a polar phenolic hydroxyl group and a nonpolar pentyloxy chain appended to an aromatic ring, imparts unique physicochemical properties. These characteristics make it a valuable precursor for the synthesis of liquid crystals, polymers, and biologically active molecules. An unambiguous structural elucidation and confirmation of purity are paramount for any of its applications, necessitating a thorough spectroscopic analysis.

This guide provides an in-depth examination of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and is supplemented with detailed experimental protocols to aid researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on O1 | ~4.8 (variable) | Singlet (broad) | 1H | - |

| H2, H6 | ~6.85 | Doublet | 2H | ~9.0 |

| H3, H5 | ~6.75 | Doublet | 2H | ~9.0 |

| H on C1' | ~3.90 | Triplet | 2H | ~6.5 |

| H on C2' | ~1.75 | Multiplet | 2H | ~7.0 |

| H on C3', C4' | ~1.40 | Multiplet | 4H | - |

| H on C5' | ~0.95 | Triplet | 3H | ~7.0 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Phenolic Proton (H on O1): The chemical shift of the phenolic proton is highly dependent on concentration and solvent due to hydrogen bonding. It is expected to appear as a broad singlet.

-

Aromatic Protons (H2, H3, H5, H6): The para-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the hydroxyl group (H2, H6) are expected to be slightly downfield from the protons ortho to the pentyloxy group (H3, H5) due to the differing electronic effects of the substituents.

-

Pentyloxy Chain Protons:

-

The methylene protons adjacent to the ether oxygen (H on C1') are deshielded and appear as a triplet around 3.90 ppm, split by the neighboring methylene group.

-

The terminal methyl protons (H on C5') are the most shielded and appear as a triplet around 0.95 ppm.

-

The remaining methylene protons (H on C2', C3', C4') will appear as overlapping multiplets in the aliphatic region.

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals[1].

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often pre-dissolved in the deuterated solvent.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is typically used.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The free induction decay (FID) is Fourier transformed.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, a predicted ¹³C NMR spectrum is presented here.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~150 |

| C4 | ~153 |

| C2, C6 | ~116 |

| C3, C5 | ~115 |

| C1' | ~69 |

| C2' | ~29 |

| C3' | ~28 |

| C4' | ~22 |

| C5' | ~14 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the oxygen atoms (C1 and C4) are the most deshielded. Due to the symmetry of the para-substituted ring, C2 and C6 are chemically equivalent, as are C3 and C5.

-

Pentyloxy Chain Carbons: The chemical shifts of the aliphatic carbons are in the expected upfield region. The carbon attached to the ether oxygen (C1') is the most deshielded of the aliphatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A longer acquisition time and a greater number of scans are generally necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the chemical shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental IR Data

The gas-phase IR spectrum of this compound is available from the NIST WebBook[2].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3670 | Strong | O-H stretch (free) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Strong | Aliphatic C-H stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1230 | Strong | Aryl-O stretch (ether) |

| ~1180 | Strong | C-O stretch (phenol) |

Interpretation of the IR Spectrum

-

O-H Stretch: A strong, sharp band around 3670 cm⁻¹ is characteristic of a free (non-hydrogen-bonded) hydroxyl group, as expected in the gas phase[3]. In a condensed phase (liquid or solid), this peak would be a broad band at lower wavenumbers (typically 3200-3600 cm⁻¹) due to hydrogen bonding.

-

C-H Stretches: The absorption at ~3050 cm⁻¹ is indicative of C-H stretching in the aromatic ring. The strong absorptions at ~2960 and 2870 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the pentyloxy group.

-

Aromatic C=C Stretch: The strong band at ~1510 cm⁻¹ is characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches: The spectrum shows two strong C-O stretching bands. The band at ~1230 cm⁻¹ can be assigned to the aryl-O stretching of the ether linkage, while the band at ~1180 cm⁻¹ is attributed to the C-O stretching of the phenolic hydroxyl group[3].

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Liquid Sample (Neat): If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent) is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in the mass spectrometer provides valuable information about its structure.

Experimental Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 80 | [M - C₅H₁₀]⁺ |

| 81 | 10 | |

| 55 | 15 | |

| 43 | 20 | [C₃H₇]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant fragment resulting from the cleavage of the pentyloxy group.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

-

Molecular Ion ([M]⁺): The base peak in the spectrum is the molecular ion at m/z 180, which is consistent with the molecular weight of this compound (C₁₁H₁₆O₂). The high intensity of the molecular ion is characteristic of aromatic compounds.

-

Major Fragmentation: The most significant fragment ion is observed at m/z 110. This corresponds to the loss of a neutral pentene molecule (C₅H₁₀, mass = 70) via a McLafferty rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.

-

Alkyl Chain Fragmentation: The smaller fragments at m/z 43, 41, and 29 are characteristic of the fragmentation of the pentyl chain.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used, where the sample is heated to volatilize it.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted NMR data, based on established principles, offers a reliable guide for the interpretation of experimental spectra. The characteristic IR absorptions confirm the presence of the phenolic hydroxyl group, the aromatic ring, and the ether linkage. The mass spectrum, with its distinct molecular ion and fragmentation pattern, further corroborates the proposed structure. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this compound, ensuring accurate and reproducible analytical results. This multifaceted spectroscopic approach is indispensable for quality control and for advancing the application of this compound in various scientific and technological fields.

References

An In-depth Technical Guide to 4-(Pentyloxy)phenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pentyloxy)phenol is an organic compound belonging to the alkoxyphenol family, characterized by a pentyl ether group attached to the para-position of a phenol ring. This seemingly simple molecule stands as a testament to the elegance and utility of fundamental organic synthesis, serving as a crucial building block in materials science and a versatile intermediate in the development of novel therapeutics. Its unique amphiphilic nature, arising from the hydrophilic phenolic hydroxyl group and the lipophilic pentyl chain, underpins its diverse applications. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights for professionals in research and development.

I. Discovery and Historical Context: A Legacy of the Williamson Ether Synthesis

While a singular, celebrated moment of discovery for this compound is not prominently documented in the annals of chemical history, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction provided a general and reliable method for the preparation of ethers, including aromatic ethers like this compound.[1][2]

The history of this compound is therefore intrinsically linked to the systematic exploration of homologous series of alkoxyphenols. In the late 19th and early 20th centuries, as the principles of organic synthesis became more established, chemists began to systematically modify the structure of known compounds to investigate the relationship between structure and physical properties. The preparation of a series of 4-alkoxyphenols, by reacting hydroquinone with various alkyl halides, would have been a logical and straightforward investigation. The emergence of fields like liquid crystal technology in the mid-20th century further catalyzed interest in such molecules, where the length of the alkyl chain plays a critical role in determining the material's mesomorphic properties.[3]

Thus, the "discovery" of this compound can be best understood not as a singular event, but as a part of the broader, systematic expansion of the chemical toolkit and the subsequent exploration of the rich and varied properties of functionalized aromatic compounds.

II. Synthesis of this compound: The Enduring Power of a Classic Reaction

The primary and most industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

A. Reaction Principle and Mechanism

The synthesis involves the reaction of a phenoxide ion with an alkyl halide. In the case of this compound, the starting materials are typically hydroquinone (benzene-1,4-diol) and a pentyl halide, such as 1-bromopentane or 1-iodopentane.

The reaction proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of hydroquinone is deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of base is crucial for the efficiency of this step. While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer advantages in terms of safety and cost.[4]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the pentyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion and the formation of the ether linkage.[1]

To favor the formation of the mono-alkylated product, this compound, over the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene, it is common practice to use an excess of hydroquinone relative to the pentyl halide.[4]

References

4-(Pentyloxy)phenol and its derivatives

An In-depth Technical Guide to 4-(Pentyloxy)phenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydrogen of the hydroxyl group has been replaced by a pentyl ether chain. This unique structure gives the molecule both hydrophilic properties, from the phenolic hydroxyl group, and lipophilic characteristics, due to the pentyl chain, making it a surface-active agent.

Key Physicochemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, Amol |

| CAS Number | 18979-53-8 |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| Appearance | White to beige powder |

| Melting Point | 46-49 °C |

| Boiling Point | 273.08 °C (rough estimate) |

| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water. |

The chemical reactivity of this compound is influenced by the ether linkage and the aromatic ring, making it a valuable intermediate in various organic syntheses. The phenolic hydroxyl group can undergo further reactions like esterification and etherification, and the aromatic ring is susceptible to electrophilic substitution.

Synthesis of this compound: The Williamson Ether Synthesis

The primary industrial method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, hydroquinone is typically used as the starting alcohol, which is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a pentyl halide.

Detailed Experimental Protocol:

Materials:

-

Hydroquinone

-

1-Bromopentane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine hydroquinone, anhydrous potassium carbonate, and anhydrous acetone in a round-bottom flask fitted with a reflux condenser.

-

Stir the mixture at room temperature.

-

Add 1-bromopentane to the mixture.

-

Heat the reaction to reflux and monitor its progress using thin-layer chromatography.

-

After the reaction is complete, cool and filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid and brine.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Rationale for Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate is used to selectively deprotonate one of the hydroxyl groups of hydroquinone, minimizing the formation of the dialkylated byproduct.

-

Solvent Choice: A polar aprotic solvent like acetone is ideal for SN2 reactions.

-

Workup: The acidic wash removes excess base, and the brine wash removes water-soluble impurities.

Physical characteristics of 4-(Pentyloxy)phenol

An In-depth Technical Guide to the Physical Characteristics of 4-(Pentyloxy)phenol

Introduction

This compound, also known as p-n-pentyloxyphenol or hydroquinone monopentyl ether, is an aromatic organic compound that belongs to the phenol ether family. Its molecular structure, featuring a hydroxyl group and a pentyloxy substituent on a benzene ring, imparts amphipathic properties that make it a valuable intermediate in various fields of chemical synthesis. Primarily, it serves as a key building block in the development of liquid crystals, polymers, and, significantly, as a pharmaceutical intermediate.[1][2] Understanding its fundamental physical and chemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in experimental and manufacturing workflows.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by spectroscopic data, validated protocols, and safety information, designed to equip the scientific community with the technical knowledge required for its application.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its CAS Registry Number, and its structure is defined by the connectivity of its constituent atoms.

-

IUPAC Name: this compound[3]

-

Synonyms: p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, 4-Pentoxyphenol, Amol, Hydroquinone Monopentyl Ether[4][5]

-

CAS Number: 18979-53-8[4]

-

Molecular Formula: C₁₁H₁₆O₂[6]

-

SMILES: CCCCCOC1=CC=C(C=C1)O[3]

-

InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for process design, formulation development, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 180.24 g/mol | [5] |

| Appearance | White to beige powder | [2] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point (Est.) | 273.08 °C | [2] |

| XLogP3 | 3.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

Expert Insight: The XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and lipids, a key consideration in drug delivery system design. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the two oxygen atoms) allows for specific intermolecular interactions that influence its melting point and solubility in protic solvents.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data are foundational for quality control and structural confirmation.

Mass Spectrometry (Electron Ionization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z 180

-

Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals characteristic losses. A significant peak is often observed at m/z 110, corresponding to the loss of the pentyloxy radical, leaving the hydroxyphenoxy cation. This fragmentation is a key diagnostic feature for this class of compounds.

The data is available for review in the NIST Chemistry WebBook.[1][7]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The gas-phase IR spectrum of this compound displays characteristic absorption bands.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3600-3400 | O-H (Phenol) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2960-2850 | C-H (Aliphatic) | Stretching |

| ~1600, ~1500 | C=C (Aromatic) | Ring Stretching |

| ~1230 | C-O (Aryl Ether) | Asymmetric Stretching |

| ~1030 | C-O (Aryl Ether) | Symmetric Stretching |

Expert Insight: The broadness of the O-H stretching band is indicative of hydrogen bonding, which may be observed in condensed phases (solid or liquid). The presence of both aromatic and aliphatic C-H stretches, alongside the strong aryl ether C-O stretch, confirms the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this compound are not widely available in public databases, a predicted analysis based on established chemical shift principles provides valuable insight for structural verification.

Predicted ¹H-NMR (400 MHz, CDCl₃):

-

δ ~6.8 ppm (d, 2H): Aromatic protons ortho to the pentyloxy group.

-

δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

-

δ ~4.8-5.5 ppm (s, 1H): Phenolic hydroxyl proton (shift is concentration and solvent dependent).

-

δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

-

δ ~1.7 ppm (quint, 2H): Methylene protons beta to the ether oxygen (-CH₂-CH₂ -CH₂-).

-

δ ~1.4 ppm (sext, 2H): Methylene protons gamma to the ether oxygen (-CH₂-CH₂ -CH₃).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃ ).

Predicted ¹³C-NMR (100 MHz, CDCl₃):

-

δ ~153 ppm: Aromatic carbon attached to the pentyloxy group (C-O).

-

δ ~149 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ ~116 ppm: Aromatic carbons ortho to the pentyloxy group.

-

δ ~115 ppm: Aromatic carbons ortho to the hydroxyl group.

-

δ ~69 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂ -).

-

δ ~29 ppm: Methylene carbon beta to the ether oxygen.

-

δ ~28 ppm: Methylene carbon gamma to the ether oxygen.

-

δ ~22 ppm: Methylene carbon delta to the ether oxygen.

-

δ ~14 ppm: Terminal methyl carbon.

Caption: Correlation of predicted ¹H-NMR signals to the molecular structure.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its amphipathic structure, this compound is expected to be poorly soluble in water but readily soluble in common organic solvents. For a structurally similar compound, 4-heptyloxyphenol, the solubility in DMSO is high (100 mg/mL).[8] A similar profile is anticipated for this compound.

Expected Solubility:

-

Water: Poorly soluble.

-

Methanol, Ethanol: Soluble.

-

Acetone, Ethyl Acetate: Soluble.

-

Dichloromethane, Chloroform: Soluble.

-

Dimethyl Sulfoxide (DMSO): Highly soluble.

Thermal Properties and Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.

-

Melting Point: 56-57 °C[2]

-

Storage Conditions: Store in a dry, cool (0-10°C), and well-ventilated place. Keep the container tightly closed.[2]

Expert Insight: The relatively low melting point indicates that this compound is a solid at room temperature but can be easily melted for certain applications. Storage at refrigerated temperatures is recommended to minimize potential degradation over time, especially considering the phenol moiety, which can be susceptible to oxidation.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation). May also cause serious eye irritation.[2]

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[2]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Incompatible Materials: Strong oxidizing agents, strong bases.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

Experimental Protocols

The following protocols describe standard procedures for verifying the physical properties of this compound.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting point (56 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: A sharp melting range (e.g., within 1 °C) is indicative of high purity. Compare the observed range to the literature value (56-57 °C).

Caption: Workflow for Melting Point Determination.

Protocol: FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid sample of this compound for analysis by transmission FTIR spectroscopy.

Methodology:

-

Material Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. The mixture should be homogenous and have a fine, consistent particle size.

-